Axl/Mer/CSF1R-IN-2

Description

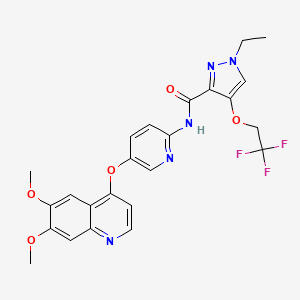

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22F3N5O5 |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |

InChI |

InChI=1S/C24H22F3N5O5/c1-4-32-12-20(36-13-24(25,26)27)22(31-32)23(33)30-21-6-5-14(11-29-21)37-17-7-8-28-16-10-19(35-3)18(34-2)9-15(16)17/h5-12H,4,13H2,1-3H3,(H,29,30,33) |

InChI Key |

QIFUQZRCDVCZNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F |

Origin of Product |

United States |

Molecular and Functional Characterization of Axl/mer/csf1r in 2

Inhibitory Profile and Target Specificity of Axl/Mer/CSF1R-IN-2

The inhibitory action of this compound is characterized by its potency and selectivity for its designated targets. nih.gov The compound's ability to effectively engage Axl, Mer, and CSF1R leads to the disruption of multiple oncogenic and immunosuppressive signals. cancer.gov

Potency and Selectivity for AXL, MER, and CSF1R Kinases

This compound (Q702) is described as a selective and potent inhibitor of Axl, Mer, and CSF1R. nih.gov Its effectiveness has been demonstrated in various cancer cell lines. For instance, Q702 inhibits the cell growth of human eosinophilic leukemia cells (EOL-1) and human acute myeloid leukemia (AML) cells, such as MOLM-13 and MV4-11, with specific half-maximal inhibitory concentrations (IC50). ashpublications.org The compound shows potent anti-tumor activity by targeting these key pathways involved in immune suppression and tumor progression. qurient.com

Table 1: In Vitro Cell Growth Inhibition by this compound (Q702)

| Cell Line | Description | IC50 (nM) |

|---|---|---|

| EOL-1 | Human Eosinophilic Leukemia | 20 |

| MOLM-13 | Human Acute Myeloid Leukemia | 110 |

| MV4-11 | Human Acute Myeloid Leukemia | 200 |

Data sourced from a 2024 study on a Phase 1 trial of Q702. ashpublications.org

Competitive Binding and Enzymatic Inhibition Mechanisms

Upon administration, this compound targets, binds to, and blocks the activity of the Axl, Mer, and CSF1R receptor tyrosine kinases. cancer.gov This action prevents the subsequent phosphorylation and activation of downstream signaling molecules. cancer.gov While the precise binding mode is not extensively detailed in the provided research, the mechanism for this class of kinase inhibitors typically involves competing with ATP for the binding site in the kinase domain. For example, Gilteritinib, which also inhibits AXL, is a known ATP-competitive inhibitor. medchemexpress.com By blocking the kinase activity of Axl, Mer, and CSF1R, the compound effectively shuts down the signaling cascades they mediate, which are crucial for the proliferation and survival of certain tumor cells and for the regulation of immune responses. cancer.gov

Downstream Signaling Pathway Modulation by this compound

The inhibition of Axl, Mer, and CSF1R by this compound leads to significant alterations in several major downstream signaling pathways that are fundamental to cell growth, proliferation, and survival. nih.govfrontiersin.org

Impact on PI3K/AKT/mTOR Pathway Activity

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade for cell proliferation and survival that is activated by Axl and CSF1R. nih.govfrontiersin.org Axl activation has been shown to be essential for the activation of PI3K/Akt. dntb.gov.ua Similarly, CSF1R activation triggers the PI3K pathway, leading to the phosphorylation and activation of Akt, which in turn regulates cell survival and proliferation. frontiersin.org Consequently, by inhibiting Axl and CSF1R, this compound blocks the activation of the PI3K/AKT/mTOR pathway, disrupting signals that promote cell growth and survival. mdpi.commedchemexpress.com

Regulation of RAS/RAF/MEK/ERK (MAPK) Pathway Dynamics

The RAS/RAF/MEK/ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway, is another key pathway regulated by Axl and CSF1R. nih.govfrontiersin.orgmdpi.com Ligand-dependent activation of Axl stimulates the MAPK pathway. mdpi.com The inhibition of Axl has been shown to result in the corresponding inhibition of the MAPK pathway, suggesting its involvement in Axl-induced cell growth. nih.gov CSF1R signaling also activates the MAPK pathway to initiate gene expression. frontiersin.org Therefore, this compound modulates these dynamics by blocking the initial receptor activation, leading to the downregulation of MAPK signaling. nih.govmdpi.com

Alterations in JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also influenced by Axl and CSF1R activity. oncotarget.comnih.govfrontiersin.org Axl plays a role in regulating innate immunity through its connection to the JAK/STAT pathway. oncotarget.com In a similar fashion, the broader functions of M-CSF, the ligand for CSF1R, are mediated in part by the activation of the JAK-STAT pathway. frontiersin.org By inhibiting Axl and CSF1R, this compound can alter the signaling through this pathway, impacting cytokine-mediated responses and immune regulation. oncotarget.comfrontiersin.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Adrixetinib |

| ATP |

| Gilteritinib |

Influence on NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates inflammation, immune responses, cell proliferation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers. The receptor tyrosine kinase Axl has been shown to be a significant activator of the NF-κB pathway. nih.govqurient.com Axl signaling can promote the nuclear translocation of NF-κB, which in turn increases the expression of anti-apoptotic proteins like survivin and B-cell lymphoma 2 (Bcl-2). nih.gov

Research has demonstrated a direct link between Axl activation and NF-κB-mediated cellular processes. For instance, in certain breast cancer cells, Axl activation stimulates the NF-κB-mediated expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for cell invasion. nih.gov Similarly, in oral squamous cell carcinoma, the interaction between tumor-associated macrophages expressing the Axl ligand Gas6 and cancer cells leads to Axl stimulation, which promotes malignancy through NF-κB. oncotarget.com Axl also collaborates with NF-κB signaling to mediate cell-matrix adhesion. oncotarget.com

Given that this compound is a potent inhibitor of Axl kinase, it is anticipated to suppress the pro-survival signals mediated by the NF-κB pathway. By blocking Axl, the inhibitor can prevent its downstream activation of NF-κB, thereby potentially reducing tumor cell proliferation, survival, and invasion. nih.gov Inhibition of Axl has been shown in other contexts to reverse the epithelial-to-mesenchymal transition (EMT) process by downregulating the NF-κB pathway. scienceopen.com

Cross-Talk with Other Receptor Tyrosine Kinases (e.g., EGFR, MET, HER2, HER3, IGF1-R)

Receptor tyrosine kinase (RTK) cross-talk is a mechanism whereby the signaling pathways of different RTKs intersect, often leading to signal diversification, amplification, and resistance to targeted therapies. oncotarget.comnih.gov The Axl receptor tyrosine kinase is a prominent node in this network, engaging in extensive cross-talk with several other RTKs, including the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and human epidermal growth factor receptors 2 and 3 (HER2 and HER3). nih.govnih.govfrontiersin.org This interaction can occur through heterodimerization, where Axl forms a complex with another RTK, leading to ligand-independent activation and signaling. nih.govnih.govnih.gov

This cross-talk is a significant mechanism of acquired resistance to therapies targeting other RTKs. nih.govnih.gov For example, in non-small cell lung cancer and HER2-positive breast cancer, upregulation and activation of Axl are associated with resistance to EGFR and HER2 inhibitors, respectively. oncotarget.comnih.govnih.gov Axl can be transactivated by EGFR in a ligand-independent manner, diversifying EGFR signaling and limiting the effectiveness of EGFR-targeted drugs. nih.govnih.gov

The inhibitor this compound, by targeting Axl, has the potential to disrupt this intricate cross-talk. By preventing Axl activation, the inhibitor may resensitize tumors to other targeted therapies by blocking this escape mechanism. nih.gov

The table below summarizes the documented cross-talk between Axl and other key receptor tyrosine kinases.

Table 1: Summary of Axl Cross-Talk with Other Receptor Tyrosine Kinases

| Interacting RTK | Nature of Interaction | Reported Consequence | References |

|---|---|---|---|

| EGFR | Heterodimerization and transactivation | Diversifies EGFR signaling, promotes invasion, mediates resistance to EGFR inhibitors. | nih.govoncotarget.comnih.govfrontiersin.orgnih.gov |

| MET | Co-clustering, potential weak interaction and heterodimerization | Transactivation of MET, promotes neuronal cell migration and survival. | nih.govnih.govfrontiersin.orgnih.gov |

| HER2 | Heterodimerization and transactivation | Ligand-independent activation of PI3K/AKT and MAPK pathways, promotes cell invasion and metastasis, mediates resistance to HER2 blockade. | nih.govnih.govfrontiersin.orgnih.gov |

| HER3 | Heterodimerization | Implicated in therapeutic resistance. | nih.govnih.govfrontiersin.org |

| IGF1-R | Implicated in resistance pathways | Axl overexpression contributes to resistance alongside overactivation of IGF1-R. | oncotarget.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Q702 |

| Gas6 |

| Adrixetinib |

Biological Impact and Cellular Mechanisms of Axl/mer/csf1r in 2

Effects on Cancer Cell Intrinsic Properties

The inhibition of Axl, Mer, and CSF1R by Axl/Mer/CSF1R-IN-2 directly impacts the fundamental behaviors of cancer cells that drive tumor growth and spread.

This compound disrupts key signaling pathways essential for the proliferation and survival of tumor cells. cancer.gov The Axl and Mer kinases, when activated, are directly associated with promoting tumor cell survival and mitogenesis (cell division) through anti-apoptotic signaling. nih.gov Similarly, CSF1R signaling is crucial for the growth, proliferation, and survival of various cells, and its activation in the tumor microenvironment contributes to tumor progression. cancer.govnih.gov

By blocking the activity of these RTKs, this compound effectively inhibits the downstream signaling cascades that malignant cells rely on to multiply and evade cell death. cancer.govqurient.com Preclinical studies have demonstrated that this triple inhibition disrupts tumor survival mechanisms and leads to a reduction in tumor cell proliferation. cancer.govqurient.com

Table 1: Impact of Axl, Mer, and CSF1R on Cancer Cell Proliferation and Survival

| Target Kinase | Role in Proliferation & Survival | Effect of Inhibition |

| Axl | Promotes mitogenesis and anti-apoptotic signaling. nih.gov | Inhibition of tumor cell proliferation. cancer.gov |

| Mer | Contributes to tumor survival pathways. qurient.com | Disruption of survival signals. qurient.com |

| CSF1R | Mediates signals for growth, proliferation, and survival. nih.gov | Inhibition of tumor cell proliferation. cancer.gov |

The metastatic cascade, involving the migration of cancer cells from the primary tumor and their invasion into surrounding tissues, is a critical aspect of cancer progression. The Axl receptor tyrosine kinase is a significant contributor to this process. plos.org Activation of the Axl signaling pathway is directly linked to enhanced cancer cell migration and invasion. nih.gov The ligand for Axl, Gas6, mediates these effects in several types of cancer. plos.org

Inhibition of Axl by this compound counteracts these pro-metastatic functions. cancer.gov The CSF-1/CSF-1R axis has also been shown to be involved in tumor migration in certain cancers, such as gastric cancer. mdpi.com Therefore, by targeting both Axl and CSF1R, the inhibitor can significantly impede the ability of cancer cells to move and invade, key steps in the formation of metastases. cancer.govmdpi.com

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, which include increased motility and invasiveness. This transition is a major mechanism involved in oncogenesis and cancer progression. nih.gov The Axl kinase is considered a key regulator and inducer of EMT. nih.gov Research in breast cancer models has shown that reducing Axl activity can reverse the EMT phenotype. nih.gov

This compound (Q702) has been demonstrated to counteract EMT by increasing the expression of E-cadherin in tumor cells. nih.govresearchgate.net E-cadherin is a crucial protein for maintaining the epithelial state, and its loss is a hallmark of EMT. The CSF-1/CSF-1R axis has also been associated with a partial or hybrid EMT phenotype in inflammatory breast cancer, which can be reversed by CSF-1R inhibitors. nih.gov By targeting these pathways, this compound helps to restore a less aggressive, epithelial-like state in cancer cells.

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor growth, metastasis, and resistance to therapy. frontiersin.org The Axl receptor has been identified as a critical factor for the self-renewal ability of CSCs and the maintenance of their stem-like properties. nih.govnih.gov Overexpression of AXL has been shown to promote the self-renewal of CSCs in non-small cell lung cancer. nih.gov

Furthermore, CSF-1R has been implicated in promoting stemness in certain cancer types, such as melanoma. mdpi.com By inhibiting both Axl and CSF1R, this compound can interfere with the fundamental mechanisms that sustain the CSC population, potentially reducing tumor recurrence and therapeutic resistance.

Table 2: Role of Target Kinases in Cancer Stem Cell Properties

| Target Kinase | Role in Cancer Stem Cells (CSCs) | Effect of Inhibition |

| Axl | Key regulator of mesenchymal state and stem cell properties; promotes self-renewal. nih.govnih.gov | Disruption of CSC maintenance. |

| CSF1R | Implicated in promoting stemness. mdpi.com | Reduction of CSC aggressiveness. mdpi.com |

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a certain size, as it supplies them with necessary oxygen and nutrients. Axl and Mer are known to play key roles in promoting tumor angiogenesis. cancer.gov The CSF-1/CSF-1R signaling axis also contributes by inducing the expression of pro-angiogenic factors like VEGFA in tumor tissues. mdpi.com

Inhibiting these pathways can, therefore, disrupt the formation of new blood vessels within the tumor. Notably, CSF1R inhibitors have been shown to overcome resistance to anti-VEGF (anti-angiogenic) therapy by reducing the number of pro-angiogenic macrophages in the tumor microenvironment. researchgate.net This suggests that this compound, by targeting these multiple pro-angiogenic pathways, can effectively modulate angiogenesis in tumors.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer. The activation of Axl is directly associated with anti-apoptotic signaling, thereby promoting cancer cell survival. nih.gov The Gas6/Axl signaling pathway has been shown to inhibit apoptosis in lung cancer cells. plos.org

Preclinical data for this compound (Q702) indicates that the compound triggers apoptosis in malignant cells. qurient.com By blocking the anti-apoptotic signals mediated by Axl, the inhibitor can re-sensitize cancer cells to programmed cell death, leading to a reduction in tumor mass. nih.govqurient.com

Remodeling of the Tumor Microenvironment (TME) by this compound

The compound this compound, also known as Q702, is a selective, orally available small molecule inhibitor that targets the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govcancer.gov These RTKs are crucial in cancer progression, particularly in fostering an immunosuppressive tumor microenvironment (TME) that allows cancer cells to evade the immune system. qurient.comaacrjournals.org By simultaneously inhibiting Axl, Mer, and CSF1R, this compound remodels the TME from an immune-suppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity. nih.govnih.gov This remodeling is achieved by modulating the dynamics of various immune cell populations within the tumor.

Immune Cell Population Dynamics

The inhibition of Axl, Mer, and CSF1R plays a significant role in altering the cellular landscape of the TME. aacrjournals.orgaacrjournals.org These kinases are key regulators of innate immune homeostasis. nih.gov Their signaling pathways are often exploited by cancer cells to increase the presence of immunosuppressive cells like M2 macrophages, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), while hindering the function of effector immune cells. aacrjournals.org this compound counters these effects, leading to a significant shift in the balance of immune cells, favoring an anti-tumor response. nih.gov

Tumor-associated macrophages (TAMs) are a major component of the TME and typically exhibit an M2-like phenotype, which promotes tumor growth and suppresses immune responses. nih.govnih.gov The CSF1/CSF1R signaling pathway is critical for the recruitment, differentiation, and survival of TAMs. nih.govnih.gov CSF1, often produced by tumor cells, attracts macrophages to the tumor site. nih.govfrontiersin.org

Beyond reducing their numbers, this compound also alters the functional state of remaining macrophages, inducing a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. nih.gov Macrophages can be broadly categorized into two polarized states: classically activated (M1) macrophages, which are pro-inflammatory and have anti-tumor functions, and alternatively activated (M2) macrophages, which are involved in tissue repair and promote tumor progression. nih.govfrontiersin.org

The simultaneous inhibition of Axl, Mer, and CSF1R effectively repolarizes macrophages. nih.gov CSF1R signaling is known to drive macrophages toward the M2 phenotype. qurient.comnih.gov Similarly, Mer kinase expression promotes M2 polarization. qurient.com By blocking these pathways, this compound decreases the population of M2 macrophages while expanding the population of M1 macrophages within the TME. nih.govnih.gov This shift is crucial for restoring the TME's immune-stimulatory potential, as M1 macrophages can actively participate in anti-cancer responses. nih.gov

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses and are key contributors to an immunosuppressive TME. nih.govyoutube.com The CSF1R pathway is instrumental in mediating tumorigenesis by enhancing the infiltration of MDSCs, which facilitates immune escape. nih.govnih.gov

Regulatory T cells (Tregs) are another critical immunosuppressive cell type that hinders effective anti-tumor immunity. cancer.gov The signaling pathways of Axl, Mer, and CSF1R are known to create a TME that is favorable for the accumulation of Tregs. aacrjournals.org

Inhibition of these kinases by this compound leads to a decrease in the abundance of Treg populations. cancer.govaacrjournals.org By blocking CSF1R-mediated signaling, the inhibitor helps to abrogate the broader immune suppression within the TME, which includes diminishing the activity and presence of Tregs. cancer.gov This reduction in Tregs is a key component of restoring the function of effector T cells.

The ultimate goal of remodeling the TME is to enable and enhance the activity of cytotoxic immune cells that can directly kill cancer cells. Effector CD8+ T cells are the primary mediators of this anti-tumor activity, but their function is often compromised by the immunosuppressive TME. aacrjournals.org

By reducing the populations of M2 macrophages, MDSCs, and Tregs, this compound removes major barriers to T-cell function. cancer.govnih.gov Research has shown that treatment with this inhibitor leads to an expansion of cytotoxic CD8+ T cell populations within the tumor. nih.govnih.gov The combination of innate immune modulation and the reduction of suppressive cell types creates a more favorable environment for the infiltration and effector function of CD8+ T cells, leading to more effective tumor regression. nih.govaacrjournals.org

Table 1: Impact of this compound on Immune Cell Populations in the TME

| Immune Cell Type | Primary Function in TME (Untreated) | Effect of this compound | Reference |

|---|---|---|---|

| Tumor-Associated Macrophages (TAMs) | Pro-tumoral, immunosuppressive (largely M2 phenotype) | Reduced infiltration and activity | nih.govresearchgate.net |

| M2 Macrophages | Promote tumor growth, angiogenesis, and immune suppression | Decreased population (Re-polarization to M1) | nih.govqurient.comnih.gov |

| M1 Macrophages | Anti-tumoral, pro-inflammatory, phagocytic | Increased population | nih.govnih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Potent suppression of T-cell function | Decreased population | nih.govaacrjournals.orgnih.gov |

| Regulatory T Cells (Tregs) | Suppress effector T-cell responses | Decreased abundance | cancer.govaacrjournals.org |

| Effector CD8+ T Cells | Cytotoxic activity against tumor cells | Enhanced infiltration and function | nih.govnih.gov |

Influence on Natural Killer (NK) Cell Differentiation and Activity

The simultaneous inhibition of Axl, Mer, and CSF1R has been shown to modulate the activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for direct tumor cell lysis. Treatment with the triple inhibitor Q702 has been observed to enhance the effector functions of NK cells. researchgate.netbohrium.com Specifically, in preclinical models, Q702 treatment led to an increase in the proportion of IFN-γ-producing NK cells in both tumor samples and peripheral blood. researchgate.net This suggests that the compound can bolster the anti-tumor immune response by augmenting the production of this key pro-inflammatory cytokine by NK cells.

However, the impact on the cytotoxic potential of NK cells, as measured by granzyme B expression, was not significantly altered in tumor-infiltrating NK cells in the same study. researchgate.net This indicates a nuanced effect on NK cell activity, where cytokine production is enhanced, but direct cytotoxic machinery may be less affected. Furthermore, RNA sequencing analysis of the tumor microenvironment following Q702 treatment revealed an increase in the gene signatures associated with NK cells, suggesting a potential for increased NK cell infiltration or survival within the tumor. bohrium.com

| Parameter | Effect of Axl/Mer/CSF1R Inhibition (via Q702) | Source |

|---|---|---|

| IFN-γ-producing NK cells (Tumor) | Increased | researchgate.net |

| IFN-γ-producing NK cells (Peripheral Blood) | Increased | researchgate.net |

| Granzyme B+ NK cells (Tumor) | No significant difference | researchgate.net |

| NK Cell Gene Signature (TME) | Increased | bohrium.com |

Enhancement of Antigen Presentation in the TME (MHC Class I Expression)

A critical mechanism by which tumor cells evade immune recognition is the downregulation of Major Histocompatibility Complex (MHC) Class I molecules on their surface. The simultaneous inhibition of Axl, Mer, and CSF1R by Q702 has been demonstrated to counteract this immune escape mechanism. researchgate.netnih.govnih.gov Studies have shown that treatment with this triple inhibitor leads to an increased expression of MHC Class I on tumor cells. researchgate.netnih.gov This enhancement of antigen presentation machinery makes cancer cells more visible to cytotoxic CD8+ T cells, thereby promoting a more effective anti-tumor T-cell response. nih.gov The restoration of MHC Class I expression is a key component of reversing the immune-suppressive nature of the tumor microenvironment. researchgate.net

| Molecule | Effect of Axl/Mer/CSF1R Inhibition (via Q702) on Tumor Cells | Source |

|---|---|---|

| MHC Class I | Increased Expression | researchgate.netnih.gov |

Alterations in Immunosuppressive Cytokine and Chemokine Production

The inhibition of Axl, Mer, and CSF1R significantly alters the cytokine and chemokine landscape within the tumor microenvironment, shifting it from an immunosuppressive to an immune-stimulatory state. Mer inhibition, in particular, has been associated with a reduction in the secretion of immunosuppressive cytokines by macrophages. nih.gov Furthermore, studies on Axl knockout tumor models have revealed a decrease in the expression of CCL2, a chemokine known to attract immunosuppressive cells, and an increase in CCL5 and CXCL10, chemokines that promote the recruitment and activation of NK cells and other effector immune cells. mdpi.com This modulation of chemokine profiles contributes to a more favorable immune cell infiltrate within the tumor. In vitro studies have also shown that Csf1r or Mer inhibition can attenuate the cytokine response of Kupffer cells, the resident macrophages of the liver, to stimulation, reducing the production of IL-6 and TNF-α. plos.org

| Cytokine/Chemokine | Effect of Axl/Mer/CSF1R Inhibition | Source |

|---|---|---|

| Immunosuppressive Cytokines (Macrophage Secretion) | Reduced | nih.gov |

| CCL2 | Decreased | mdpi.com |

| CCL5 | Increased | mdpi.com |

| CXCL10 | Increased | mdpi.com |

| IL-6 (Kupffer Cells) | Reduced | plos.org |

| TNF-α (Kupffer Cells) | Reduced | plos.org |

Regulation of Programmed Death-Ligand 1 (PD-L1) Expression

The Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) axis is a major pathway for immune evasion by cancer cells. nih.gov The inhibition of Axl has been shown to have a complex relationship with PD-L1 expression. Some research indicates that Axl receptor tyrosine kinase can drive resistance to immune checkpoint blockade by up-regulating PD-L1 expression. researchgate.net Conversely, other studies have demonstrated that Axl inhibition can, in some contexts, induce the expression of PD-L1. researchgate.net This suggests that while targeting Axl can have beneficial immunomodulatory effects, it may also upregulate an important immune checkpoint molecule, providing a strong rationale for combination therapies with PD-1/PD-L1 inhibitors. researchgate.net Furthermore, a correlation between the expression of CSF1R and PD-L1 has been observed in glioblastoma, suggesting that targeting CSF1R could also impact this immune checkpoint pathway. mdpi.com

| Target | Effect of Inhibition on PD-L1 Expression | Source |

|---|---|---|

| Axl | Can be upregulated in some contexts | researchgate.net |

| CSF1R | Correlated with PD-L1 expression in glioblastoma | mdpi.com |

Preclinical Efficacy Studies of Axl/mer/csf1r in 2

In Vitro Studies on Malignant Cell Lines

The inhibitory effect of Axl/Mer/CSF1R-IN-2 (Q702) on the growth of various malignant cell lines has been demonstrated in a dose-dependent manner. In models of acute myeloid leukemia (AML), the compound showed potent activity, inhibiting the cell growth of human eosinophilic leukemia (EOL-1) and human AML cells (MOLM-13 and MV4-11) with low nanomolar IC50 values. ashpublications.org The effect on the growth of EMT6 murine breast carcinoma cells in vitro was less potent, requiring a higher concentration to achieve 50% inhibition. nih.gov

| Cell Line | Cancer Type | IC50 (nM) | Source |

|---|---|---|---|

| EOL-1 | Human Eosinophilic Leukemia | 20 | ashpublications.org |

| MOLM-13 | Human Acute Myeloid Leukemia | 110 | ashpublications.org |

| MV4-11 | Human Acute Myeloid Leukemia | 200 | ashpublications.org |

| EMT6 | Murine Breast Carcinoma | 8400 | nih.gov |

The inhibition of AXL and Mer kinases is known to promote apoptosis in cancer cells. nih.gov AXL activation is directly linked to anti-apoptotic signaling, contributing to tumor cell survival. nih.gov Downstream of Mer, a pro-survival pathway involving AKT, CREB, Bcl-xL, survivin, and Bcl-2 has been identified. nih.gov Inhibition of AXL can enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by downregulating anti-apoptotic proteins like c-FLIP and survivin. mdpi.com By blocking these survival signals, inhibitors targeting AXL and Mer can lower the threshold for apoptosis, potentially increasing the sensitivity of cancer cells to cytotoxic agents. nih.gov

This compound (Q702) has been shown to be a potent inhibitor of its target kinases by directly preventing their phosphorylation and subsequent activation. In vitro studies demonstrated that the compound binds to the kinase domains of Axl, Mer, and CSF1R with high affinity, showing IC50 values of 0.3 nM, 0.8 nM, and 8.7 nM, respectively. researchgate.net

Functionally, Q702 significantly inhibited the ligand-induced phosphorylation of its targets in a concentration-dependent manner. nih.govresearchgate.net

AXL and MER: In H1299 and A549 non-small cell lung cancer cells, pretreatment with Q702 markedly inhibited the phosphorylation of AXL and MER that was induced by their ligand, Gas6. nih.govresearchgate.net

CSF1R: In the human monocytic cell line THP-1, Q702 pretreatment effectively blocked the phosphorylation of CSF1R induced by its ligand, CSF1. nih.govresearchgate.net

These results confirm that the compound effectively engages and inhibits its intended molecular targets at the cellular level. nih.gov

In Vivo Efficacy in Syngeneic and Xenograft Tumor Models

The anti-tumor effects of this compound (Q702) have been evaluated as a monotherapy in various preclinical cancer models.

Acute Myeloid Leukemia (AML): Overexpression of Axl, Mer, and CSF1R is associated with a poor prognosis in AML. ashpublications.orgqurient.com Inhibition of AXL and MER has demonstrated activity as a single agent in AML cell lines and patient-derived xenografts, including in aggressive subtypes and those resistant to standard therapies. ashpublications.org Furthermore, inhibiting CSF1R can disrupt supportive signals from the microenvironment that AML cells depend on. ashpublications.orgnih.gov Q702 has shown direct cytotoxic activity in AML tumor models. aacrjournals.org

Non-Small Cell Lung Cancer (NSCLC): AXL and Mer are frequently overexpressed in NSCLC. nih.gov The knockdown of either AXL or Mer has been shown to significantly reduce the growth of subcutaneous NSCLC xenografts in mice. nih.gov Q702 has also demonstrated direct cytotoxic activity in models of NSCLC that are resistant to EGFR tyrosine kinase inhibitors (TKI). aacrjournals.org

Breast Cancer: AXL activation is linked to the epithelial-mesenchymal transition (EMT), a process that promotes cancer progression. nih.gov In a syngeneic mouse model using EMT6 breast cancer cells, Q702 monotherapy was effective at inhibiting tumor growth. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): AXL is frequently overexpressed in HNSCC and its expression has been correlated with poor disease outcomes, making it a logical therapeutic target in this malignancy. nih.gov

In vivo studies have confirmed that this compound (Q702) can inhibit tumor growth. In a physiological setting, oral administration of Q702 to mice bearing H1299 (NSCLC) or M-NFS-60 (myeloid leukemia) tumors resulted in the inhibition of Axl and CSF1R phosphorylation within the tumor samples, respectively. nih.gov This demonstrates successful target engagement in vivo. nih.gov

In an EMT6 breast cancer syngeneic model, Q702 inhibited tumor growth in a dose-dependent manner. bohrium.com This anti-tumor activity was observed despite the compound having a relatively weak direct effect on the cancer cells in vitro, highlighting the importance of its role in modulating the tumor microenvironment to achieve tumor regression. nih.govaacrjournals.org

| Cancer Model | Model Type | Key Findings | Source |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Cell lines, Patient-derived xenografts | Demonstrated single-agent activity and direct cytotoxicity. | aacrjournals.orgashpublications.org |

| Non-Small Cell Lung Cancer (NSCLC) | Xenograft (H1299), EGFR TKI resistant models | Inhibited target phosphorylation in tumors; showed direct cytotoxic activity. | nih.govaacrjournals.org |

| Breast Cancer (EMT6) | Syngeneic | Inhibited tumor growth in a dose-dependent manner. | nih.govbohrium.com |

| Myeloid Leukemia (M-NFS-60) | Xenograft | Inhibited target phosphorylation in tumors. | nih.gov |

Analysis of Immune Cell Infiltration and TME Modulation in Tumor Models

This compound, also known as Q702, has demonstrated significant immunomodulatory effects within the tumor microenvironment (TME) in preclinical syngeneic tumor models. researchgate.net By simultaneously inhibiting Axl, Mer, and CSF1R, the compound effectively remodels the TME from an immunosuppressive to an immune-stimulatory state. researchgate.netscientificarchives.com This shift is characterized by substantial changes in the composition of tumor-infiltrating immune cells. researchgate.net

Preclinical studies in an EMT6 syngeneic breast carcinoma model revealed that treatment with Q702 leads to a notable decrease in immunosuppressive cell populations while promoting the infiltration of effector immune cells. researchgate.netscientificarchives.com Specifically, a significant reduction in M2-polarized macrophages and monocytic myeloid-derived suppressor cells (M-MDSCs) was observed. researchgate.net Concurrently, there was a marked increase in the population of M1-polarized macrophages and cytotoxic CD8+ T cells. researchgate.net This reprogramming of the myeloid and lymphoid compartments within the TME is a key mechanism behind the compound's anti-tumor activity. nih.gov

The modulation of the TME by Q702 is not limited to changes in immune cell populations. The inhibitor has also been shown to increase the expression of MHC class I on tumor cells. researchgate.net This upregulation of antigen-presenting machinery enhances the visibility of tumor cells to the immune system, thereby promoting tumor-specific antigen presentation and subsequent T-cell-mediated killing. nih.gov Furthermore, an increase in E-cadherin expression in tumor cells has been noted, suggesting a potential inhibition of the epithelial-to-mesenchymal transition (EMT), a process linked to tumor progression and metastasis. researchgate.net

The collective impact of these changes—reducing immunosuppressive cells, increasing cytotoxic T cells and pro-inflammatory macrophages, and enhancing tumor cell immunogenicity—demonstrates the potent ability of this compound to overcome immune evasion and restore anti-tumor immunity. researchgate.netnih.gov

| Immune Cell Population | Effect of Q702 Treatment | Fold Change | Reference |

|---|---|---|---|

| M2 Macrophages (CD11b+ F4/80+ MHC-II− CD206+) | Decreased | 2.7-fold decrease | researchgate.net |

| M1 Macrophages (CD11b+ F4/80+ MHC-II+ CD206−) | Increased | >5-fold increase | researchgate.net |

| Monocytic MDSCs (M-MDSCs) | Decreased | 2.3-fold decrease | researchgate.net |

| CD8+ T Cells | Increased | Significantly increased | researchgate.net |

Anti-Leukemic Immunity in Hematologic Malignancy Models (e.g., AML, Non-Hodgkin's Lymphoma, Multiple Myeloma)

The therapeutic rationale for this compound (Q702) in hematologic malignancies is supported by the critical roles these kinases play in tumor survival, drug resistance, and immune evasion. nih.gov Preclinical data indicate that Q702 induces dose-dependent cytotoxicity and triggers apoptosis in models of hematologic malignancies. nih.gov

In the context of Acute Myeloid Leukemia (AML), the overexpression of Axl, Mer, and CSF1R is associated with a poor prognosis. nih.gov Preclinical studies have demonstrated that targeting Axl and Mer is effective as a monotherapy and can enhance the activity of other agents like venetoclax (B612062), particularly in aggressive AML subtypes. nih.gov The inhibition of CSF1R further contributes to the anti-leukemic effect by disrupting survival signals within the leukemia microenvironment. nih.gov By targeting these three kinases, Q702 is designed to enhance anti-leukemic immunity by acting on macrophages through Axl/Mer inhibition while simultaneously blocking CSF1R-mediated tumor support. nih.gov

For Non-Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM), Axl overexpression has been linked to resistance to chemotherapy. nih.gov Axl activation promotes survival pathways such as AKT, ERK, and NF-kB, which contribute to the resilience of malignant cells. nih.gov Additionally, Mer expression can drive the polarization of M2 macrophages, fostering an immunosuppressive tumor microenvironment. nih.gov The simultaneous inhibition of these pathways by Q702 represents a promising strategy to overcome drug resistance and restore anti-tumor immunity in these cancers. nih.gov While specific in vivo preclinical efficacy data for Q702 in NHL and MM models is not extensively published, the mechanistic rationale and in vitro findings of cytotoxicity provide a strong basis for its clinical investigation in these diseases. nih.gov

| Malignancy | Role of Axl/Mer/CSF1R | Preclinical Effect of this compound | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Overexpression is linked to poor prognosis; involved in tumor support and immune evasion. | Enhances anti-leukemic immunity; shows efficacy as monotherapy and in combination with venetoclax in preclinical studies. | nih.gov |

| Non-Hodgkin's Lymphoma (NHL) | Axl overexpression is associated with chemotherapy resistance via activation of survival pathways (AKT, ERK, NF-kB). Mer promotes M2 macrophage polarization. | Induces dose-dependent cytotoxicity and apoptosis in preclinical models of hematologic malignancies. | nih.gov |

| Multiple Myeloma (MM) | Axl overexpression is linked to chemotherapy resistance. Mer contributes to an immunosuppressive microenvironment. | Demonstrates cytotoxic and apoptotic effects in preclinical studies of hematologic cancers. | nih.gov |

Preclinical Efficacy in Non-Oncological Disease Models

Reduction of Fibrosis in Chronic Graft-versus-Host Disease (cGvHD) Models

Chronic graft-versus-host disease (cGvHD) is a significant complication of allogeneic hematopoietic stem cell transplantation, often characterized by fibrosis in various organs. nih.gov This fibrotic process is driven, in part, by M2-polarized macrophages, which are regulated by the CSF1R signaling pathway. nih.gov Preclinical models of cGvHD have demonstrated that by inhibiting CSF1R, along with Axl and Mer, this compound (Q702) can effectively reduce M2 macrophage differentiation and the associated fibrosis. nih.gov This targeted approach offers a promising therapeutic strategy for the fibrotic manifestations of cGvHD. nih.gov

Therapeutic Effects in Idiopathic Pulmonary Fibrosis (IPF) Models

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. The pathogenesis of IPF involves complex fibrotic processes. In a preclinical model of IPF, this compound (Q702) has shown significant therapeutic effects. nih.gov Treatment with the compound resulted in improved survival, a reduction in fibrosis scores, and lower levels of collagen in the lungs. nih.gov These findings indicate that the simultaneous inhibition of Axl, Mer, and CSF1R can effectively target the fibrotic mechanisms underlying IPF. nih.gov

Amelioration of Liver Fibrosis in Preclinical Settings

While the roles of Axl, Mer, and CSF1R in the context of liver fibrosis suggest that their inhibition could be a viable therapeutic strategy, there is currently a lack of publicly available preclinical data specifically evaluating the efficacy of this compound (Q702) in models of liver fibrosis. Further research is needed to determine the potential of this compound to ameliorate liver fibrosis in preclinical settings.

| Disease Model | Key Pathogenic Mechanism Targeted | Reported Preclinical Efficacy of this compound | Reference |

|---|---|---|---|

| Chronic Graft-versus-Host Disease (cGvHD) | M2 macrophage-driven fibrosis | Reduces M2 macrophage differentiation and fibrosis. | nih.gov |

| Idiopathic Pulmonary Fibrosis (IPF) | Progressive lung fibrosis | Improved survival, reduced fibrosis scores, and lowered collagen levels. | nih.gov |

| Liver Fibrosis | Not Applicable | No specific preclinical data available for this compound. |

Mechanisms of Overcoming Therapeutic Resistance by Axl/mer/csf1r in 2

Reversal of Acquired Resistance to Tyrosine Kinase Inhibitors (TKIs)

Acquired resistance to tyrosine kinase inhibitors is a major clinical challenge that limits the long-term efficacy of targeted cancer therapies. egfrcancer.org Axl and Mer kinases, in particular, have been identified as key drivers of this resistance across various cancer types. cancer.gov

In non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), TKIs are a standard first-line treatment. nih.gov However, most patients eventually develop resistance. egfrcancer.orgnih.gov One of the critical mechanisms for this acquired resistance is the overexpression and activation of Axl.

Research has shown that Axl's upregulation allows cancer cells to bypass their dependency on the EGFR pathway, thereby rendering EGFR inhibitors ineffective. researchgate.net In preclinical NSCLC models that have developed resistance to EGFR TKIs like erlotinib (B232) and osimertinib, a significant increase in both total and phosphorylated Axl protein levels is observed. The inhibition of Axl in these resistant models has been shown to restore sensitivity to EGFR TKIs. This suggests that a combination strategy involving an Axl inhibitor like Axl/Mer/CSF1R-IN-2 with an EGFR TKI could potentially prevent or overcome the development of resistance in NSCLC patients.

| Cancer Model | TKI Resistance | Key Finding with Axl Inhibition | Reference |

|---|---|---|---|

| Human NSCLC Cell Lines (e.g., HCC827) | Erlotinib Resistance (ER) | Axl mRNA and protein levels are significantly higher in ER cells. | |

| Mouse Xenograft Models of NSCLC | Erlotinib Resistance (ER) | Inhibition of Axl restored sensitivity to erlotinib in vivo. | |

| EGFR-mutant NSCLC cells | Gefitinib and Osimertinib Resistance | Axl is clearly overexpressed in resistant cells, acting as a major bypass pathway. | researchgate.net |

Similar to NSCLC, resistance also develops to therapies targeting human epidermal growth factor receptor 2 (HER2) in breast cancer. nih.gov AXL has been identified as a crucial player in the resistance to anti-HER2 treatments like trastuzumab. nih.govupf.edu

Preclinical studies have demonstrated that AXL can form a heterodimer with HER2, leading to the reactivation of downstream oncogenic signaling pathways such as PI3K/AKT and MAPK, even in the presence of HER2-blocking agents. nih.govnih.gov This AXL-driven mechanism is associated with an epithelial-to-mesenchymal transition (EMT) phenotype, further contributing to drug resistance. nih.govupf.edu Pharmacological inhibition of AXL in trastuzumab-resistant breast cancer models has been shown to restore the therapeutic response both in vitro and in vivo. nih.gov These findings support the clinical strategy of co-targeting AXL and HER2 to overcome resistance in patients with HER2-positive breast cancer. nih.gov

In acute myeloid leukemia (AML), particularly aggressive subtypes with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), overexpression of Axl, Mer, and CSF1R is linked to a poor prognosis. qurient.combusinesswire.com Resistance to standard therapies, including the BCL-2 inhibitor venetoclax (B612062), remains a significant hurdle. mdpi.com

Targeting Axl and Mer has shown effectiveness as both a monotherapy and in combination with venetoclax in preclinical models of FLT3-ITD AML and venetoclax-resistant AML. qurient.combusinesswire.comnih.gov Axl/Mer inhibition can overcome venetoclax resistance by downregulating key survival proteins like MCL1. nih.govnih.gov Furthermore, CSF1R inhibition disrupts crucial survival signals within the leukemia microenvironment, weakening the tumor's ability to evade therapy. qurient.combusinesswire.com The triple inhibition of Axl, Mer, and CSF1R not only directly targets leukemia cells but also enhances anti-leukemic immunity by modulating macrophages in the tumor microenvironment. qurient.combusinesswire.com

| Cancer Model | Therapeutic Resistance | Key Finding with Axl/Mer/CSF1R Inhibition | Reference |

|---|---|---|---|

| FLT3-ITD AML Cell Lines | Venetoclax Resistance | Axl/Mer inhibitor (ONO-7475) synergizes with venetoclax to potently kill AML cells. | nih.govnih.gov |

| Venetoclax-Resistant Primary AML Samples | Venetoclax Resistance | Axl/Mer inhibition shows efficacy in venetoclax-resistant primary samples. | businesswire.com |

| AML Patient-Derived Xenograft (PDX) Model | General AML Resistance | Combination of an Axl/Mer inhibitor and venetoclax prolonged survival and reduced leukemia burden. | nih.gov |

Chemo-sensitization in Preclinical Cancer Models

The role of this compound extends to overcoming resistance to conventional chemotherapy. The inhibitor, exemplified by the compound Q702, has demonstrated potent chemo-sensitizing activity in various tumor models. qurient.comcancer.gov Axl overexpression is not only linked to TKI resistance but also to resistance against chemotherapeutic agents, often in association with an EMT phenotype. nih.gov By inhibiting Axl, Mer, and CSF1R, this compound can disrupt the signaling pathways that confer chemoresistance, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapy. qurient.com

Role in Overcoming Radiation Resistance

Radiation therapy is a cornerstone of cancer treatment, but its effectiveness can be limited by both intrinsic and acquired resistance. The receptor tyrosine kinase AXL has been identified as a significant mediator of resistance to radiation. nih.govnih.gov The inhibition of AXL signaling has been shown to resensitize resistant tumors to radiation treatment. nih.gov Furthermore, the CSF-1/CSF-1R signaling axis is implicated in radiation resistance, primarily through the recruitment and polarization of TAMs that promote tumor repair and survival post-irradiation. frontiersin.org

This compound, by targeting both AXL and CSF1R, addresses two key pathways of radiation resistance. Studies using AXL inhibitors in patient-derived xenografts (PDXs) of head and neck squamous cell carcinoma (HNSCC) have demonstrated a synergistic effect when combined with radiation, indicating that blocking AXL can overcome resistance and enhance treatment efficacy. nih.gov The mechanism involves disrupting AXL's signaling cascades that protect tumor cells from radiation-induced damage. nih.govnih.gov

Simultaneously, inhibiting the CSF1R pathway depletes immunosuppressive macrophages from the TME. frontiersin.org Following radiotherapy, there is often an influx of myeloid cells that can hinder the anti-tumor immune response and facilitate tumor recurrence. frontiersin.org By blocking CSF1R, the inhibitor prevents the recruitment and survival of these pro-tumorigenic macrophages, thereby enhancing the local control of the tumor and augmenting the systemic anti-tumor immune response induced by radiation. frontiersin.orgresearchgate.net Combining CSF1R inhibitors with radiotherapy has been shown to delay tumor regeneration significantly. frontiersin.org

The dual action of this compound on both tumor cell-intrinsic radiation survival pathways (via AXL) and TME-mediated repair and immunosuppression (via CSF1R) provides a strong rationale for its use in overcoming radiation resistance.

| Pathway Targeted | Mechanism in Radiation Resistance | Effect of this compound |

| AXL Signaling | Promotes tumor cell survival and repair after radiation damage. nih.gov | Blocks survival signals, resensitizing tumor cells to radiation. nih.govnih.gov |

| CSF1R Signaling | Recruits and polarizes M2-like TAMs that suppress anti-tumor immunity and aid in tumor regrowth. frontiersin.org | Depletes pro-tumorigenic TAMs, enhancing the efficacy of radiotherapy and promoting an anti-tumor immune response. frontiersin.orgresearchgate.net |

Disruption of Bypass Signaling Pathways in Resistant Cells

A major mechanism of acquired resistance to targeted cancer therapies is the activation of "bypass" signaling pathways. nih.gov When a primary oncogenic driver, such as EGFR, is inhibited, cancer cells can adapt by upregulating alternative receptor tyrosine kinases (RTKs) to reactivate critical downstream survival pathways like MAPK/ERK and PI3K/AKT. nih.gov The AXL kinase is frequently overexpressed in tumors that have developed resistance to a wide range of targeted therapies and chemotherapies, where it functions as a key bypass route. nih.govcelonpharma.com

AXL-driven bypass signaling allows cancer cells to circumvent the therapeutic blockade, restoring proliferation and survival. nih.gov For instance, in non-small cell lung cancer (NSCLC) resistant to EGFR inhibitors, AXL overexpression can reactivate the ERK1/2 signaling cascade, rendering the initial therapy ineffective. nih.gov AXL activation is also associated with phenotypic changes that promote resistance, most notably the epithelial-to-mesenchymal transition (EMT), which is linked to increased invasion, metastasis, and drug resistance. qurient.comnih.gov

This compound directly counters this resistance mechanism by inhibiting AXL. By blocking the kinase activity of AXL, the inhibitor shuts down the compensatory signaling that resistant cells rely on. cancer.gov This disruption of the bypass pathway can re-establish sensitivity to the original targeted therapy. nih.gov The expression of AXL, Mer, and CSF1R is often associated with a poor prognosis and drug resistance across various cancer types. cancer.govashpublications.org Therefore, a triple inhibitor targeting these RTKs can dismantle multiple survival mechanisms simultaneously. qurient.comcancer.gov

The role of this compound in this context is to prevent or reverse the adaptive changes that lead to therapeutic failure, making it a promising agent for use in combination with other targeted therapies to overcome or delay the onset of resistance.

| Resistance Mechanism | Role of AXL/Mer/CSF1R | Effect of this compound |

| Bypass Signaling | AXL overexpression reactivates downstream survival pathways (e.g., MAPK/ERK) when primary oncogenes are inhibited. nih.gov | Inhibits AXL, blocking the compensatory signaling and restoring sensitivity to the primary therapy. nih.govcancer.gov |

| Epithelial-Mesenchymal Transition (EMT) | AXL activation is a key regulator of the mesenchymal state, which is associated with drug resistance. qurient.comnih.gov | Inhibition of AXL can reverse mesenchymal features, potentially reducing resistance. mdpi.com |

| General Drug Resistance | Overexpression of AXL and Mer is associated with resistance to chemotherapy and targeted therapies. celonpharma.comcancer.gov | Directly targets and inhibits key drivers of resistance, potentially re-sensitizing tumors to treatment. qurient.comcancer.gov |

Combination Therapy Strategies with Axl/mer/csf1r in 2

Rationale for Combining Axl/Mer/CSF1R-IN-2 with Immunotherapies

The rationale for combining this compound with immunotherapies, particularly immune checkpoint inhibitors (ICIs), is based on their complementary mechanisms of action. qurient.comfrontiersin.org While ICIs primarily target and reinvigorate T-cell-mediated anti-tumor responses, Axl, Mer, and CSF1R are key regulators of the innate immune system and the broader TME, which can create barriers to T-cell efficacy. nih.govnih.gov

Axl and Mer kinase activity can suppress innate immune responses, while CSF1R signaling is crucial for the infiltration and function of immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com By inhibiting these targets, this compound can dismantle the immunosuppressive TME, making tumors more susceptible to T-cell-based immunotherapies. qurient.com This approach aims to convert immunologically "cold" tumors, which are poorly infiltrated by T-cells, into "hot" tumors that are responsive to checkpoint blockade. frontiersin.org

Preclinical Studies on Combination with Anti-PD-1 Antibodies

Preclinical studies have demonstrated the enhanced anti-tumor activity of this compound (also known as Q702) when combined with anti-PD-1 antibodies in various syngeneic mouse tumor models. nih.gov In a CT26 colon cancer model, combination therapy resulted in a significantly higher tumor growth inhibition (TGI) compared to either agent alone. nih.gov Similar synergistic effects were observed in MC38 colon cancer and RENCA renal cancer models. nih.gov

These studies show that while monotherapy with either this compound or an anti-PD-1 antibody can slow tumor progression, the combination leads to more profound and durable anti-tumor responses. nih.gov The data supports the hypothesis that this compound acts cooperatively with checkpoint inhibitors to overcome resistance to immunotherapy. nih.gov

| Syngeneic Model | This compound (Q702) Monotherapy TGI (%) | Anti-PD-1 Monotherapy TGI (%) | Combination Therapy TGI (%) |

|---|---|---|---|

| CT26 Colon Cancer | 77 | 88 | 99.7 |

| MC38 Colon Cancer | 64 | 91 | Not specified as significantly enhanced |

Mechanisms of Synergistic Anti-Tumor Immune Responses

The synergy observed between this compound and anti-PD-1 therapy stems from a multi-faceted remodeling of the tumor microenvironment. nih.govqurient.com The primary mechanisms include:

Modulation of Myeloid Cells: The inhibitor significantly reduces the number of immunosuppressive M2-like macrophages and MDSCs within the tumor. nih.govnih.gov Simultaneously, it promotes a shift towards pro-inflammatory M1-like macrophages, which are capable of activating anti-tumor immune responses. nih.gov

Enhancement of T-Cell Activity: By alleviating myeloid-derived suppression, the combination therapy facilitates the infiltration and activation of cytotoxic CD8+ T-cells into the tumor. nih.govfrontiersin.org Studies have shown an increase in tumor antigen-specific CD8+ T-cells in models treated with the combination. nih.gov

Increased Tumor Cell Immunogenicity: this compound treatment has been shown to increase the expression of MHC class I molecules on the surface of tumor cells. nih.gov This enhances the ability of cancer cells to present tumor antigens to T-cells, making them more visible to the immune system. nih.govfrontiersin.org

These coordinated changes transform the TME from an immunosuppressive state to an immune-active one, thereby lowering the threshold for T-cell activation by checkpoint inhibitors and leading to a more effective anti-tumor response. nih.govfrontiersin.org

Rational Combinations with Chemotherapeutic Agents

The rationale for combining this compound with traditional chemotherapeutic agents is rooted in the role of Axl kinase in mediating drug resistance. qurient.comfrontiersin.org Overexpression of Axl is a known mechanism of resistance to various cytotoxic agents. frontiersin.org It promotes cancer cell survival, proliferation, and the epithelial-to-mesenchymal transition (EMT), a process linked to increased drug resistance. nih.govfrontiersin.org

By inhibiting Axl, this compound can potentially reverse these resistance mechanisms and re-sensitize tumors to chemotherapy. qurient.com Preclinical evidence suggests that Axl inhibition can have a synergistic effect when combined with antimitotic drugs. frontiersin.org Therefore, combining this compound with chemotherapy could enhance treatment efficacy, overcome acquired resistance, and improve patient outcomes. qurient.com

Combination Approaches with Other Targeted Therapies

Beyond immunotherapy and chemotherapy, this compound is being investigated in combination with other targeted therapies to overcome specific resistance pathways in various cancers.

Co-targeting with Venetoclax (B612062) in Hematologic Malignancies

In acute myeloid leukemia (AML), expression of Axl, Mer, and CSF1R is associated with a poor prognosis. researchgate.net Axl/Mer inhibition has shown activity as a single agent and in combination with the BCL-2 inhibitor Venetoclax in preclinical AML models, including those resistant to Venetoclax. researchgate.net

The combination is hypothesized to work synergistically by targeting both intrinsic leukemia cell survival pathways and the supportive tumor microenvironment. researchgate.net Axl/Mer inhibition can directly target leukemia cells, while CSF1R inhibition disrupts supportive signals from the microenvironment. mdpi.comresearchgate.net Preclinical studies suggest that combining this compound with Venetoclax and azacitidine may improve treatment outcomes for AML patients, leading to the planning of clinical trials to evaluate this combination. mdpi.comresearchgate.net

Integration with EGFR Inhibitors for Enhanced Efficacy

Upregulation of the Axl signaling pathway is a well-documented mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.gov Axl activation can bypass the EGFR blockade, allowing tumor cells to survive and proliferate despite treatment with EGFR inhibitors. nih.gov

Preclinical studies have shown that this compound (Q702) has potential to induce tumor regression in EGFR TKI-resistant NSCLC models. nih.gov By co-targeting both EGFR and Axl, the combination therapy can potentially prevent or overcome this form of resistance. This dual-pronged attack aims to shut down both the primary oncogenic driver (EGFR) and a key escape pathway (Axl), leading to more sustained tumor control and enhanced therapeutic efficacy. nih.gov

Chemical Biology and Drug Discovery Aspects of Axl/mer/csf1r in 2

Synthetic Methodologies and Chemical Scaffolds

The development of Axl/Mer/CSF1R-IN-2 is rooted in the exploration of quinoline-based scaffolds, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds. google.comnih.govnih.gov

Quinoline (B57606) Derivatives as a Core Structure

The foundational structure of this compound and its analogs is a dimethoxy-substituted quinoline core. The synthesis of these compounds generally involves multi-step reaction sequences. A key step in the synthesis is the construction of the quinoline ring system itself, which can be achieved through various established methods in heterocyclic chemistry. Subsequent modifications are then introduced at specific positions on the quinoline scaffold to modulate the compound's biological activity. google.com

Scaffold Hybridization and Derivatization Strategies

The patent describing this compound (Compound 4) outlines extensive derivatization of the dimethoxy quinoline scaffold. google.com These strategies are aimed at exploring the chemical space around the core structure to identify compounds with optimal potency and selectivity. The derivatization primarily focuses on modifications at the C3 and C4 positions of the quinoline ring. A variety of chemical moieties are introduced through coupling reactions to generate a library of diverse analogs. This systematic derivatization is essential for understanding the structure-activity relationships and identifying key structural features required for potent inhibition of Axl, Mer, and CSF1R. google.com

Structure-Activity Relationship (SAR) Studies

The systematic modification of the quinoline scaffold has provided valuable insights into the structure-activity relationships (SAR) for this class of inhibitors.

Optimizing Potency and Selectivity Through Structural Modifications

The extensive SAR data generated from the synthesized compounds allows for the rational design of more potent and selective inhibitors. By comparing the biological activity of closely related analogs, researchers can deduce the impact of specific structural changes. For instance, the introduction of different amine functionalities or aryl groups at key positions can dramatically influence the compound's affinity for the target kinases. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery. The table below presents a selection of compounds from the patent, illustrating the impact of structural modifications on inhibitory activity. google.com

Table 1: Inhibitory Activity of Selected Quinoline Derivatives google.com

| Compound | Axl (Kd, µM) | Mer (Kd, µM) | CSF1R (Kd, µM) |

| 1 | < 0.1 | < 0.1 | < 0.1 |

| 4 (this compound) | < 0.1 | < 0.1 | < 0.1 |

This table is based on data presented in patent WO2019229251A1 and is intended for illustrative purposes to demonstrate the high potency of the lead compounds.

Kinome Profiling and Off-Target Analysis in Preclinical Settings

A crucial aspect of drug development is to understand the selectivity of a compound across the entire human kinome. Kinome profiling provides a broad view of a compound's interaction with a large panel of kinases, helping to identify potential off-target effects. While the patent for this compound provides data on its high affinity for Axl, Mer, and CSF1R, a comprehensive, publicly available kinome-wide profiling and detailed off-target analysis for this specific compound in preclinical settings have not been extensively reported in the scientific literature.

Typically, kinome profiling is conducted using various platforms that assess the binding or enzymatic inhibition of a compound against hundreds of kinases. This analysis is critical for predicting potential side effects and for understanding the compound's mechanism of action. A highly selective inhibitor will primarily interact with its intended targets, while a less selective compound may bind to numerous other kinases, potentially leading to undesired biological effects.

Similarly, off-target analysis in preclinical settings involves a battery of in vitro and in vivo assays to identify any unintended pharmacological effects. This can include screening against a panel of receptors, ion channels, and enzymes, as well as cellular and animal studies to observe any unforeseen physiological changes. For a compound like this compound, a thorough off-target analysis would be a critical step in its progression towards clinical development.

Preclinical Biomarker Identification for Therapeutic Response and Patient Stratification

The development of targeted therapies such as this compound, also known as Q702 or adrixetinib, necessitates the identification of reliable biomarkers to monitor treatment efficacy and guide patient selection. Preclinical studies have focused on both soluble and cell-based biomarkers to understand the pharmacodynamic effects of this triple kinase inhibitor and to identify potential indicators of therapeutic response.

Soluble AXL, MER, and M-CSF as Pharmacodynamic Markers

The inhibition of Axl, Mer, and CSF1R by this compound is expected to modulate the levels of their soluble counterparts and ligands in circulation, which can serve as pharmacodynamic (PD) markers of target engagement.

Soluble AXL (sAXL) and soluble MER (sMER) are the extracellular domains of the AXL and MER receptors, respectively, which are shed into the bloodstream. Their levels can reflect the expression and activity of the membrane-bound receptors. Macrophage colony-stimulating factor (M-CSF or CSF-1) is a primary ligand for CSF1R, and its plasma concentration can be indicative of the modulation of the CSF1R signaling pathway.

In a first-in-human clinical trial of Q702, plasma levels of sAXL and M-CSF were evaluated as pharmacodynamic biomarkers. The study observed that there were no dose-dependent changes in sAXL at doses of 30 mg and higher, which was attributed to target saturation. Conversely, plasma M-CSF levels demonstrated an increase that was dependent on the administered dose. This suggests that while sAXL may indicate target engagement up to a certain dose, M-CSF levels could serve as a more dynamic marker of CSF1R inhibition across a wider range of doses. While preclinical data on soluble MER modulation by this specific inhibitor are less detailed in publicly available literature, the similar mechanism of action on the TAM family of receptors suggests it may also be a relevant pharmacodynamic marker.

Table 1: Preclinical and Clinical Observations of Soluble Biomarkers for this compound

| Biomarker | Observation | Implication |

| Soluble AXL (sAXL) | No dose-dependent changes observed at doses ≥ 30 mg in a clinical study due to target saturation. | Indicates target engagement at or above the saturation dose. |

| Soluble MER (sMER) | Not extensively detailed in available preclinical data for this specific compound. | Potential as a pharmacodynamic marker due to inhibition of the MER receptor. |

| M-CSF (CSF-1) | Dose-dependent increase in plasma levels observed in a clinical study. | Serves as a dynamic pharmacodynamic marker for CSF1R inhibition. |

Immune Cell Population Shifts as Predictive Biomarkers

This compound is designed to modulate the tumor microenvironment (TME) by targeting key immune-suppressive cell populations. Preclinical studies have demonstrated that this inhibitor can induce significant shifts in immune cell populations, which may serve as predictive biomarkers of anti-tumor response. The simultaneous inhibition of Axl, Mer, and CSF1R is intended to reduce the number of M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), while promoting a more pro-inflammatory TME characterized by an increase in M1-polarized macrophages and cytotoxic CD8+ T cells.

A preclinical study utilizing a syngeneic mouse model provided quantitative data on these immune cell shifts following treatment with Q702. After five days of treatment, a notable 2.3-fold reduction in monocytic MDSCs (M-MDSCs) and a 2.7-fold decrease in M2 macrophages were observed in the tumor microenvironment. These changes were accompanied by an increase in the M1/M2 macrophage ratio, indicating a shift towards an anti-tumor immune phenotype.

Table 2: Changes in Tumor Infiltrating Immune Cell Populations Following this compound Treatment in a Preclinical Model

| Immune Cell Population | Day 5 (% of CD45+ cells) | Day 22 (% of CD45+ cells) | Fold Change (Day 5) |

| Myeloid Cells (CD11b+) | Vehicle: 15%Q702: 10% | Vehicle: 18%Q702: 12% | 0.67 |

| M-MDSCs (CD11b+Ly6C+) | Vehicle: 12%Q702: 5.3% | Vehicle: 10%Q702: 6% | 0.44 |

| Macrophages (CD11b+F4/80+) | Vehicle: 40%Q702: 25% | Vehicle: 35%Q702: 20% | 0.63 |

| M1 Macrophages | Vehicle: 5%Q702: 10% | Vehicle: 7%Q702: 12% | 2.00 |

| M2 Macrophages | Vehicle: 34%Q702: 13% | Vehicle: 28%Q702: 8% | 0.38 |

| CD3 T Cells | Vehicle: 10%Q702: 15% | Vehicle: 12%Q702: 20% | 1.50 |

| CD8 T Cells | Vehicle: 4%Q702: 7% | Vehicle: 5%Q702: 10% | 1.75 |

| CD4 T Cells | Vehicle: 6%Q702: 8% | Vehicle: 7%Q702: 10% | 1.33 |

Data adapted from a preclinical study in an EMT6 syngeneic mouse model.

These findings highlight the potential of monitoring shifts in immune cell populations, both in the periphery and within the tumor microenvironment, as predictive biomarkers for the therapeutic efficacy of this compound. The reduction in immunosuppressive myeloid cells and the corresponding increase in effector T cells and pro-inflammatory macrophages could be indicative of a positive treatment response.

Future Research Directions and Unresolved Questions

Deeper Elucidation of AXL/MER/CSF1R-IN-2's Broader Biological Roles Beyond Cancer

While the primary focus of this compound (also known as Q702) has been on its immunomodulatory and antineoplastic activities in cancer, the targeted kinases play crucial roles in various other physiological and pathological processes. cancer.govmdpi.com Future research must extend beyond oncology to fully characterize the compound's therapeutic potential and its broader biological impact.

Key non-oncological areas warranting investigation include:

Fibrotic Diseases: Preclinical models have already suggested that Q702 can alleviate fibrosis. qurient.com In an idiopathic pulmonary fibrosis (IPF) model, the inhibitor improved survival and reduced fibrosis scores and collagen levels. qurient.com Similar positive outcomes were observed in a liver fibrosis model, where Q702 significantly decreased fibrotic tissue. qurient.com Further studies are needed to elucidate the precise mechanisms by which simultaneous inhibition of Axl, Mer, and CSF1R counters the fibrotic process and to determine its applicability to other fibrotic conditions like scleroderma or kidney fibrosis.

Chronic Graft-versus-Host Disease (cGvHD): Chronic GvHD, a serious complication of allogeneic hematopoietic stem cell transplantation, is often characterized by fibrosis driven by M2 macrophages, which are regulated by CSF1R. qurient.com By inhibiting CSF1R, Axl, and Mer, Q702 has been shown in preclinical models to reduce M2 macrophage differentiation and fibrosis, suggesting a potential therapeutic role in managing cGvHD. qurient.com

Infectious Diseases: The AXL receptor has been identified as a facilitator for the entry of several viruses, including Zika and SARS-CoV-2, into host cells. researchgate.net This raises the question of whether an inhibitor like this compound could be repurposed as an antiviral agent. Research is required to determine if blocking AXL activity with this compound can effectively prevent or treat such viral infections without causing unintended immunological consequences.

Potential Non-Oncological Therapeutic Areas for AXL/MER/CSF1R Inhibition

| Disease Area | Rationale for Investigation | Supporting Preclinical Evidence | Key Unresolved Questions |

|---|---|---|---|

| Fibrosis (e.g., IPF, Liver Fibrosis) | Axl, Mer, and CSF1R are implicated in macrophage-driven fibrotic processes. | Q702 improved survival and reduced fibrosis scores in IPF and liver fibrosis mouse models. qurient.com | What is the long-term efficacy and applicability to other fibrotic diseases? |

| Chronic Graft-versus-Host Disease (cGvHD) | cGvHD is associated with fibrosis driven by CSF1R-regulated M2 macrophages. qurient.com | Q702 reduced M2 macrophage differentiation and fibrosis in preclinical cGvHD models. qurient.com | How does it compare to or synergize with standard cGvHD treatments? |

| Viral Infections (e.g., Zika, SARS-CoV-2) | AXL receptor facilitates viral entry into host cells. researchgate.net | Theoretical, based on the known function of AXL in viral pathogenesis. | Can this compound effectively block viral entry at clinically relevant concentrations without adverse effects? |

Comprehensive Investigation of Resistance Mechanisms to this compound

The emergence of therapeutic resistance is a major challenge for targeted therapies. mdpi.com While AXL inhibition is known to overcome resistance to other treatments like EGFR inhibitors, it is crucial to anticipate and understand how cancer cells might develop resistance to this compound itself. frontiersin.orgfrontiersin.orgnih.gov

Future research should focus on:

Bypass Signaling Pathways: Cancer cells may adapt to the blockade of AXL, MER, and CSF1R by upregulating alternative survival pathways. Comprehensive genomic and proteomic analyses of cells with acquired resistance to this compound will be necessary to identify these compensatory mechanisms.

Target Kinase Mutations: Although less common for AXL, resistance to kinase inhibitors can arise from mutations in the drug-binding site or allosteric sites of the target proteins. Sequencing the AXL, MER, and CSF1R genes in resistant preclinical models and patient samples is essential to identify any such mutations.

Ligand-Independent Activation: Recent studies have highlighted that MER can mediate resistance to AXL-targeting agents. acs.org It is plausible that even with a triple inhibitor, feedback mechanisms or mutations could lead to ligand-independent activation of one of the target kinases or a related receptor like TYRO3, thus circumventing the inhibitor's effects.

Tumor Microenvironment Remodeling: The inhibitor profoundly alters the tumor microenvironment (TME) by targeting macrophages and MDSCs. nih.govnih.gov A potential resistance mechanism could involve the evolution of the TME to a new suppressive state that is no longer dependent on CSF1R or TAM kinase signaling, for example, through an increase in immunosuppressive regulatory T cells not directly targeted by the inhibitor.

Exploration of Novel Combination Partners and Therapeutic Contexts

The immunomodulatory action of this compound makes it an ideal candidate for combination therapies. bmj.com Preclinical data and ongoing clinical trials are already exploring its synergy with immune checkpoint inhibitors and standard chemotherapy, but the full spectrum of potential combinations remains to be explored. bmj.comashpublications.orgfirstwordpharma.com

Promising areas for future combination studies include:

Immune Checkpoint Inhibitors: Initial studies combining Q702 with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 treatment are underway. bmj.comresearchgate.net Future research should broaden this to include combinations with anti-CTLA-4, anti-LAG-3, and other emerging checkpoint inhibitors.

Targeted Therapies: Combining this compound with other tyrosine kinase inhibitors (TKIs) is a logical next step. For example, in EGFR-mutant NSCLC where AXL upregulation drives resistance to EGFR TKIs, a combination could be highly effective. frontiersin.orgnih.gov Similarly, combinations with inhibitors of pathways like MAPK, PI3K, or SHP2 could prevent or overcome resistance. frontiersin.orgresearchgate.net

Chemotherapy and Radiotherapy: AXL signaling has been implicated in resistance to cytotoxic agents and radiation. nih.gov Combining this compound with standard chemotherapeutic regimens or radiation could re-sensitize resistant tumors and improve outcomes.

Novel Hematological Malignancy Contexts: In acute myeloid leukemia (AML), Q702 is being tested in a triplet combination with venetoclax (B612062) and azacitidine. ashpublications.orgfirstwordpharma.com Its potential should also be investigated in other hematologic cancers where AXL/MER/CSF1R are expressed, such as multiple myeloma or certain lymphomas. qurient.com

Investigated and Potential Combination Therapies for this compound

| Combination Partner Class | Specific Agent (Example) | Rationale | Status/Future Direction |

|---|---|---|---|

| Immune Checkpoint Inhibitor | Pembrolizumab (anti-PD-1) | Enhance anti-tumor immunity by modulating myeloid cells and activating T-cells. bmj.com | Phase 1b/2 clinical trial ongoing (NCT05438420). bmj.com Future studies with other ICIs. |

| BCL-2 Inhibitor | Venetoclax | Overcome resistance in AML by targeting both intrinsic survival and microenvironment support. ashpublications.org | Phase 1 clinical trial planned/ongoing in combination with azacitidine (NCT06445907). ashpublications.orgfirstwordpharma.com |

| Hypomethylating Agent | Azacitidine | Synergistic anti-leukemic activity in AML. ashpublications.orgfirstwordpharma.com | Part of the planned triplet combination trial in R/R AML. ashpublications.orgfirstwordpharma.com |

| EGFR Tyrosine Kinase Inhibitor | Osimertinib | Overcome AXL-mediated resistance to EGFR inhibitors in NSCLC. frontiersin.org | Preclinically supported; warrants clinical investigation. |

| Cytotoxic Chemotherapy | Docetaxel | Reverse AXL-associated chemoresistance. nih.govnih.gov | Potential future research area for solid tumors like prostate cancer. |

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

Current preclinical evaluations have utilized standard models like syngeneic mouse tumors and xenografts. nih.govresearchgate.netmdpi.com To better predict clinical efficacy and dissect complex mechanisms, more advanced models are needed.

Future development should incorporate:

Humanized Mouse Models: Given the inhibitor's profound effects on the human immune system, models engrafted with a human immune system are critical to accurately study the interplay between the drug, human immune cells, and the tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in an immunocompetent host can more faithfully recapitulate human cancer progression and the evolution of the TME, providing a robust platform for studying long-term efficacy and resistance.

Patient-Derived Organoids (PDOs): Three-dimensional organoid cultures derived directly from patient tumors can be used for co-culture experiments with immune cells. These models can help predict individual patient responses to this compound alone or in combination and can be used for high-throughput screening of new combination therapies.

Refinement of Predictive Preclinical Biomarkers for Response and Resistance